molecular formula C13H9Cl2FO B14058804 (2',3'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol

(2',3'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol

Cat. No.: B14058804
M. Wt: 271.11 g/mol
InChI Key: MYNRMKHBCILZTD-UHFFFAOYSA-N
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Description

(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

    Methanol Addition: Addition of a methanol group to the biphenyl structure.

Common reagents used in these reactions include halogenating agents such as chlorine gas or fluorine gas, and methanol. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation and methanol addition processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the halogen atoms to hydrogen.

    Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a carboxylic acid, while reduction of the halogen atoms may yield a biphenyl derivative without halogens.

Scientific Research Applications

(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Interaction: Intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can be compared with other biphenyl derivatives, such as:

    (2’,3’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may affect its chemical properties and reactivity.

    (2’,3’-Dichloro-5-fluoro-biphenyl): Lacks the methanol group, which may affect its solubility and biological activity.

    (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol: Has an ethanol group instead of a methanol group, which may affect its reactivity and interactions with biological molecules.

The uniqueness of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which can influence its chemical and physical properties, making it of particular interest in various fields of research.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(2,3-dichlorophenyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-6,17H,7H2

InChI Key

MYNRMKHBCILZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)CO)F

Origin of Product

United States

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